4-(Hydroxymethyl)-2-methylphenol

Description

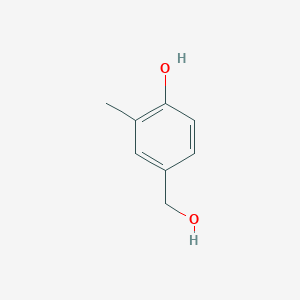

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-4-7(5-9)2-3-8(6)10/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKGHUJMBLYPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558031 | |

| Record name | 4-(Hydroxymethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18299-15-5 | |

| Record name | 4-(Hydroxymethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Hydroxymethyl)-2-methylphenol: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)-2-methylphenol, a phenolic compound of interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential applications in the pharmaceutical landscape, grounded in authoritative scientific literature.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unequivocally correct IUPAC name for this compound is 4-(hydroxymethyl)-2-methylphenol [1]. This nomenclature precisely describes the arrangement of the functional groups on the benzene ring: a hydroxymethyl group at position 4 and a methyl group at position 2 relative to the primary hydroxyl group of the phenol.

In scientific literature and commercial catalogs, this compound is known by several synonyms, which are crucial to recognize for comprehensive literature searches. These include:

-

4-Hydroxy-3-methylbenzyl alcohol[1]

-

Benzenemethanol, 4-hydroxy-3-methyl-[1]

-

2-Hydroxy-5-hydroxymethyl-toluol[1]

-

Cresol, 4-(hydroxymethyl)- (a less common variant)

The Chemical Abstracts Service (CAS) has assigned the number 18299-15-5 to this specific molecule, which serves as a unique identifier in databases and regulatory documents[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(hydroxymethyl)-2-methylphenol is fundamental for its application in experimental settings, from synthesis and purification to formulation and biological assays. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents and aqueous alkaline solutions. | |

| pKa | The phenolic hydroxyl group confers acidic properties. |

Synthesis and Reactivity

While specific, detailed industrial-scale synthesis protocols for 4-(hydroxymethyl)-2-methylphenol are not extensively published, its synthesis can be logically derived from established organic chemistry principles for phenolic compounds. A plausible and efficient laboratory-scale synthesis involves the hydroxymethylation of 2-methylphenol (o-cresol).

Synthetic Workflow: Hydroxymethylation of 2-Methylphenol

The introduction of a hydroxymethyl group onto a phenol ring is a well-established transformation. The following protocol is a representative method adapted from procedures for similar phenolic compounds.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 4-(hydroxymethyl)-2-methylphenol.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylphenol in an aqueous solution of a suitable base, such as sodium hydroxide. The base deprotonates the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Reagent Addition: To the stirred solution, slowly add an aqueous solution of formaldehyde (formalin). The reaction is typically conducted at a controlled temperature, for instance, by heating gently to 40-60°C to facilitate the reaction while minimizing side-product formation.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a dilute acid, such as hydrochloric acid, to a pH of approximately 6-7. This will precipitate the product.

-

Isolation and Purification: The crude product can be collected by filtration and washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Causality in Experimental Choices:

-

Base Catalysis: The use of a base is critical as it generates the phenoxide ion, which is a much stronger nucleophile than the neutral phenol. This enhanced nucleophilicity is necessary for the attack on the electrophilic carbon of formaldehyde.

-

Ortho/Para Directing Nature: The hydroxyl group of the phenol is an activating, ortho-para directing group. The methyl group is also weakly activating and ortho-para directing. The steric hindrance from the methyl group at the 2-position may influence the regioselectivity of the hydroxymethylation, favoring substitution at the para position (position 4).

-

Temperature Control: While gentle heating can increase the reaction rate, excessive temperatures can lead to the formation of polymeric byproducts from the reaction of the product with excess formaldehyde.

Reactivity of Functional Groups

The chemical reactivity of 4-(hydroxymethyl)-2-methylphenol is dictated by its three functional groups: the phenolic hydroxyl, the hydroxymethyl, and the aromatic ring.

Diagram of Key Reaction Sites:

Caption: Key reactive sites of 4-(hydroxymethyl)-2-methylphenol.

-

Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated. It can undergo O-alkylation to form ethers and O-acylation to form esters.

-

Hydroxymethyl Group: As a primary alcohol, this group can be oxidized to an aldehyde and further to a carboxylic acid. It can also undergo esterification and etherification.

-

Aromatic Ring: The ring is activated by the hydroxyl and methyl groups, making it susceptible to further electrophilic aromatic substitution, although the positions are sterically and electronically influenced by the existing substituents.

Potential Applications in Drug Development

While direct pharmacological studies on 4-(hydroxymethyl)-2-methylphenol are limited, the structural motifs present in the molecule are found in numerous biologically active compounds. Its therapeutic potential can be inferred from studies on closely related analogs.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is key to this activity. Studies on related hydroxybenzyl alcohols have demonstrated their capacity to protect against oxidative stress by inhibiting lipid peroxidation and protein oxidation.

Furthermore, some phenolic compounds exhibit anti-inflammatory activity. For instance, 2-methoxy-4-vinylphenol has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂) by inhibiting the expression of iNOS and COX-2. This is often achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPKs.

Anticancer Potential

The anticancer activity of phenolic compounds is an area of active research. For example, 4-hydroxybenzyl alcohol has been reported to inhibit tumor angiogenesis and growth. The proposed mechanisms include the reduction of cancer cell viability, migration, and invasion, along with the induction of apoptosis. This is often associated with the downregulation of key proteins involved in angiogenesis and metastasis, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).

Derivatives of 4-(hydroxymethyl)-2-methylphenol could serve as valuable scaffolds for the development of novel anticancer agents. The presence of multiple functional groups allows for chemical modifications to optimize potency and selectivity.

Potential Signaling Pathway Modulation:

Caption: Potential signaling pathways modulated by 4-(hydroxymethyl)-2-methylphenol and its derivatives.

Safety and Handling

Conclusion

4-(Hydroxymethyl)-2-methylphenol is a versatile phenolic compound with a well-defined chemical structure and predictable reactivity. Its synthesis is achievable through standard organic chemistry methodologies. While direct biological studies on this specific molecule are not abundant, the known activities of its structural analogs suggest a promising potential for applications in drug discovery and development, particularly in the areas of antioxidant, anti-inflammatory, and anticancer research. This guide provides a solid foundation for researchers and scientists to understand and further explore the therapeutic potential of this interesting molecule.

References

-

PubChem. (n.d.). 4-(Hydroxymethyl)-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzyl alcohol, with the CAS number 18299-15-5, is an aromatic organic compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a hydroxyl and a methyl group on the benzene ring attached to a hydroxymethyl group, imparts a specific set of physicochemical properties that are critical for its potential applications, including in fragrance, as a pharmaceutical intermediate, and in organic synthesis.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-hydroxy-3-methylbenzyl alcohol, detailed experimental protocols for their determination, and a summary of its synthesis and potential biological relevance.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 4-hydroxy-3-methylbenzyl alcohol are summarized below. These properties are essential for understanding its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [][3][4] |

| Molecular Weight | 138.16 g/mol | [][3] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 81-84 °C | |

| Boiling Point | 288.8 ± 25.0 °C (Predicted) | [1] |

| pKa | 10.09 ± 0.18 (Predicted) | [5] |

| LogP | 0.76 (Predicted) | [1] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development and chemical research. The following sections detail the standard experimental methodologies for the key properties of aromatic alcohols like 4-hydroxy-3-methylbenzyl alcohol.

Synthesis of 4-Hydroxy-3-methylbenzyl alcohol

Reaction Scheme:

Caption: Synthesis of 4-hydroxy-3-methylbenzyl alcohol from p-cresol.

Materials:

-

p-Cresol

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (for neutralization)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve p-cresol in an aqueous solution of sodium hydroxide.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add formaldehyde to the solution while stirring continuously.

-

Allow the reaction to proceed at a controlled temperature, monitoring its progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with hydrochloric acid.

-

Extract the product using an appropriate organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-hydroxy-3-methylbenzyl alcohol by recrystallization or column chromatography.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Sample of 4-hydroxy-3-methylbenzyl alcohol

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Determination of Solubility

Understanding the solubility profile is essential for formulation and in vitro assays.

Materials:

-

4-Hydroxy-3-methylbenzyl alcohol

-

A range of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, hexane)

-

Test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Add a known mass (e.g., 10 mg) of the compound to a test tube.

-

Add a known volume (e.g., 1 mL) of the solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for any undissolved solid.

-

If the solid dissolves completely, the compound is soluble at that concentration. If not, the solubility is lower.

-

For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for predicting the ionization state of the molecule at different pH values.

Method: UV-Vis Spectrophotometry

-

Prepare a stock solution of 4-hydroxy-3-methylbenzyl alcohol in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small, constant volume of the stock solution to each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

The absorbance will change as a function of pH due to the different molar absorptivities of the protonated and deprotonated forms of the phenolic hydroxyl group.

-

The pKa can be determined by plotting the absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which is a key determinant of its pharmacokinetic properties.

Method: Shake-Flask Method

-

Prepare a solution of 4-hydroxy-3-methylbenzyl alcohol in either n-octanol or water.

-

Mix equal volumes of n-octanol and water in a separatory funnel.

-

Add a known amount of the compound stock solution to the biphasic system.

-

Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the searched literature regarding the detailed biological activities and signaling pathways directly involving 4-hydroxy-3-methylbenzyl alcohol. However, research on the related compound, 4-hydroxybenzyl alcohol (HBA), has shown neuroprotective effects. Studies on HBA have indicated its involvement in activating cellular protective pathways and mitigating oxidative stress, potentially through the JNK/Jun/caspase-3 signaling pathway.[1] While this provides a potential area for future investigation for 4-hydroxy-3-methylbenzyl alcohol, it is crucial to note that the methyl group at the 3-position could significantly alter its biological activity.

Given the lack of specific pathway information for 4-hydroxy-3-methylbenzyl alcohol, a logical workflow for its initial biological screening is presented below.

Caption: A logical workflow for the biological screening of 4-hydroxy-3-methylbenzyl alcohol.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 4-hydroxy-3-methylbenzyl alcohol. While some experimental data is available, further empirical determination of properties such as solubility, pKa, and logP is recommended for more precise applications. The provided experimental protocols offer a standardized approach for these measurements. The synthesis of this compound is achievable through established organic chemistry reactions, and the proposed biological screening workflow provides a roadmap for future research into its potential therapeutic applications. As a molecule with a unique substitution pattern on the aromatic ring, 4-hydroxy-3-methylbenzyl alcohol warrants further investigation to fully elucidate its properties and potential uses in drug development and other scientific disciplines.

References

- 1. p-Hydroxybenzyl Alcohol Antagonized the ROS-Dependent JNK/Jun/Caspase-3 Pathway to Produce Neuroprotection in a Cellular Model of Parkinson’s Disease | MDPI [mdpi.com]

- 3. 4-羟基-3-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. bmse010010 4-hydroxy-3-methoxybenzyl Alcohol at BMRB [bmrb.io]

- 5. chembk.com [chembk.com]

- 6. US5019656A - Process for preparing p-hydroxybenzyl alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Hydroxymethyl)-2-methylphenol (CAS 18299-15-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)-2-methylphenol (CAS 18299-15-5), a versatile chemical intermediate with emerging significance in the synthesis of targeted therapeutic agents. This document details its physicochemical properties, plausible synthetic methodologies, and its role in the development of agonists for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, a key target in metabolic and inflammatory diseases.

Core Properties of 4-(Hydroxymethyl)-2-methylphenol

4-(Hydroxymethyl)-2-methylphenol is a solid organic compound.[1] Its core physical and chemical properties are summarized in the table below, providing essential data for laboratory and developmental use.

| Property | Value | Reference |

| CAS Number | 18299-15-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Melting Point | 81-84 °C | [1][4] |

| Boiling Point | 288.8 ± 25.0 °C at 760 mmHg | [1][4] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere (e.g., nitrogen) | [1][4] |

Synonyms: 4-hydroxy-3-methylbenzyl alcohol, 2-Hydroxy-5-hydroxymethyl-toluol.[2]

Synthesis Methodology: An Experimental Protocol

While specific, detailed industrial synthesis protocols for 4-(Hydroxymethyl)-2-methylphenol are not extensively published in peer-reviewed literature, a plausible and established method involves the hydroxymethylation of 2-methylphenol (o-cresol). This reaction is analogous to the well-documented hydroxymethylation of other phenols.

Reaction Principle: The synthesis is based on the base-catalyzed reaction of 2-methylphenol with formaldehyde. The phenoxide ion, formed in the presence of a base, is more susceptible to electrophilic attack by formaldehyde at the positions ortho and para to the hydroxyl group. Due to the steric hindrance from the methyl group at position 2, the hydroxymethylation is directed primarily to the para position (position 4).

Experimental Workflow:

Application in Drug Discovery: Intermediate for FFA4/GPR120 Receptor Agonists

The primary documented application of 4-(Hydroxymethyl)-2-methylphenol is as a key intermediate in the synthesis of substituted pyrazoles that act as agonists for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4/GPR120 is a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory conditions.

Activation of FFA4/GPR120 by long-chain fatty acids triggers a cascade of intracellular signaling events.[1][5] These pathways are crucial for the receptor's physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1), anti-inflammatory actions, and regulation of adipogenesis.[1][5]

GPR120 Signaling Pathways

The activation of GPR120 initiates two primary signaling pathways: a Gq-dependent pathway and a β-arrestin-2-dependent pathway. These pathways lead to distinct cellular responses, highlighting the complexity of GPR120-mediated effects.

1. Gq-Dependent Pathway and GLP-1 Secretion:

This pathway is primarily associated with metabolic regulation. Upon agonist binding, GPR120 couples to the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), which, along with DAG, activates protein kinase C (PKC). This cascade ultimately promotes the secretion of GLP-1 from enteroendocrine L-cells.

2. β-Arrestin-2-Dependent Anti-Inflammatory Pathway:

This pathway is crucial for the anti-inflammatory effects of GPR120 activation. Following agonist binding, the receptor is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1 (TAK1-binding protein 1), preventing its association with TAK1 (transforming growth factor-β-activated kinase 1). This sequestration inhibits the downstream activation of inflammatory signaling cascades, such as the NF-κB and JNK pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines.[5]

Safety and Handling

4-(Hydroxymethyl)-2-methylphenol is classified as harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6][7] Work should be conducted in a well-ventilated area.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Conclusion

4-(Hydroxymethyl)-2-methylphenol is a valuable chemical building block, particularly in the synthesis of novel FFA4/GPR120 receptor agonists. Its straightforward synthesis and defined physicochemical properties make it a reliable intermediate for drug discovery and development programs targeting metabolic and inflammatory diseases. A thorough understanding of the GPR120 signaling pathways provides the necessary context for the rational design of new therapeutics originating from this versatile compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Hydroxymethyl)-2-methylphenol | C8H10O2 | CID 14251856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]

- 6. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structures and Biological Activities of C8H10O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, properties, synthesis, and biological activities of key isomers of the molecular formula C8H10O2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations of key biological pathways to facilitate understanding and further research.

Introduction to C8H10O2 Isomers

The molecular formula C8H10O2 represents a variety of aromatic compounds with diverse chemical structures and biological functions. These isomers, which include substituted phenols, benzyl alcohols, and their derivatives, have garnered significant interest in medicinal chemistry and pharmacology due to their wide range of biological activities. These activities include antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects, making them promising candidates for the development of new therapeutic agents. This guide will focus on several prominent isomers, providing in-depth information on their chemical and biological characteristics.

Key Isomers of C8H10O2: A Detailed Analysis

This section provides a detailed examination of four key isomers of C8H10O2: Vanillyl Alcohol, Tyrosol, 2,4-Dimethylphenol, and 3,4-Dimethoxybenzyl Alcohol.

Vanillyl Alcohol

Vanillyl alcohol, or 4-hydroxy-3-methoxybenzyl alcohol, is a naturally occurring compound found in vanilla. It is recognized for its pleasant aroma and is also investigated for its therapeutic potential.

Table 1: Physicochemical Properties of Vanillyl Alcohol

| Property | Value | Reference |

| Melting Point | 115 °C | [1] |

| Boiling Point | 296.8 °C | |

| Water Solubility | Soluble | |

| Appearance | White to off-white crystalline powder |

Experimental Protocol: Synthesis of Vanillyl Alcohol from Vanillin

This protocol describes the reduction of vanillin to vanillyl alcohol using sodium borohydride.

-

Materials: Vanillin, Ethanol, Sodium borohydride (NaBH4), 1 M Sodium hydroxide (NaOH), 6 M Hydrochloric acid (HCl), Ice-water bath, Round-bottom flask, Stir bar, Magnetic stir plate, Filtration apparatus.

-

Procedure:

-

Dissolve 2.0 g of vanillin in 15 mL of 95% ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice-water bath.

-

In a separate beaker, dissolve 0.5 g of NaBH4 in 5 mL of 1 M NaOH.

-

Slowly add the NaBH4 solution dropwise to the stirred vanillin solution over a period of 15 minutes, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

-

Re-cool the flask in the ice bath and slowly add 6 M HCl dropwise to neutralize the excess NaBH4 and quench the reaction. Continue addition until the effervescence ceases.

-

Add 20 mL of water to the mixture to precipitate the product.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and air dry.

-

Recrystallize the crude product from hot water to obtain pure vanillyl alcohol.

-

Biological Activity: Neuroprotection

Vanillyl alcohol has demonstrated significant neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis by modulating the expression of key apoptotic proteins. Specifically, it can increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax (Bax/Bcl-2 ratio) and inhibit the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in the apoptotic cascade.[2]

Signaling Pathway: Modulation of Apoptotic Pathway

The neuroprotective effects of vanillyl alcohol are mediated through its influence on the intrinsic apoptotic pathway. By upregulating Bcl-2 and downregulating Bax, it stabilizes the mitochondrial membrane and prevents the release of cytochrome c, thereby inhibiting the activation of caspases and subsequent cell death.

Tyrosol

Tyrosol, or 4-hydroxyphenethyl alcohol, is a phenylethanoid found in olive oil and wine. It is well-known for its potent antioxidant and anti-inflammatory properties.

Table 2: Physicochemical Properties of Tyrosol

| Property | Value | Reference |

| Melting Point | 91-92 °C | [3] |

| Boiling Point | 158 °C at 4 Torr | [3] |

| Water Solubility | 5.3 g/L | |

| Appearance | White to off-white solid |

Experimental Protocol: Synthesis of Tyrosol

Several synthetic routes to tyrosol have been reported. One common method involves the reduction of 4-hydroxyphenylacetic acid.

-

Materials: 4-Hydroxyphenylacetic acid, Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3-THF), Anhydrous tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Sodium sulfate (Na2SO4), Rotary evaporator, Separation funnel.

-

Procedure (using BH3-THF):

-

To a stirred solution of 4-hydroxyphenylacetic acid (1.52 g, 10 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add BH3-THF complex (1 M in THF, 20 mL, 20 mmol) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol (10 mL), followed by 1 M HCl (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford pure tyrosol.

-

Biological Activity: Antioxidant and Anti-inflammatory Effects

Tyrosol is a powerful antioxidant that can scavenge free radicals and protect cells from oxidative damage.[4] Its anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Signaling Pathways: Nrf2/HO-1, PI3K/Akt, MAPK, and NF-κB

Tyrosol exerts its biological effects by modulating several interconnected signaling pathways:

-

Nrf2/HO-1 Pathway: Tyrosol activates the transcription factor Nrf2, which translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

-

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway by tyrosol promotes cell survival and has cardioprotective effects.[5]

-

MAPK Pathway: Tyrosol can inhibit the phosphorylation of MAPKs (p38, ERK, and JNK), thereby suppressing the production of pro-inflammatory cytokines.[1]

-

NF-κB Pathway: Tyrosol can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation.[6]

2,4-Dimethylphenol

2,4-Dimethylphenol, also known as 2,4-xylenol, is a constituent of coal tar and is used as a disinfectant and in the synthesis of antioxidants and other chemicals.

Table 3: Physicochemical Properties of 2,4-Dimethylphenol

| Property | Value | Reference |

| Melting Point | 22-23 °C | [7] |

| Boiling Point | 211-212 °C | [7] |

| Water Solubility | 5.2 g/L | |

| Appearance | Colorless to yellowish crystalline solid or liquid |

Experimental Protocol: Synthesis of 2,4-Dimethylphenol from m-Xylene

This industrial process involves the sulfonation of m-xylene followed by alkali fusion.

-

Materials: m-Xylene, Concentrated sulfuric acid, Sodium sulfite, Sodium hydroxide, Hydrochloric acid.

-

Procedure:

-

Sulfonation: React m-xylene with concentrated sulfuric acid to produce m-xylene-4-sulfonic acid.

-

Neutralization and Sulfite Treatment: Neutralize the sulfonic acid with a base and then treat with sodium sulfite to form the sodium sulfonate salt.

-

Alkali Fusion: Fuse the sodium m-xylene-4-sulfonate with sodium hydroxide at high temperatures (around 300-350 °C).

-

Acidification: Dissolve the fused mass in water and acidify with hydrochloric acid to precipitate 2,4-dimethylphenol.

-

Purification: The crude product can be purified by distillation or recrystallization.

-

Biological Activity

2,4-Dimethylphenol is recognized for its disinfectant and fungicide properties.[8] It is also known to be a skin and eye irritant and can be toxic if ingested in high amounts.[9] Its biological mechanism of action as a disinfectant involves the disruption of microbial cell membranes and inactivation of essential enzymes.

3,4-Dimethoxybenzyl Alcohol

3,4-Dimethoxybenzyl alcohol, also known as veratryl alcohol, is a derivative of benzyl alcohol and is used as an intermediate in organic synthesis.

Table 4: Physicochemical Properties of 3,4-Dimethoxybenzyl Alcohol

| Property | Value | Reference |

| Melting Point | 42-45 °C | |

| Boiling Point | 297 °C | |

| Water Solubility | Slightly soluble | |

| Appearance | White to light yellow crystalline solid |

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzyl Alcohol from Veratraldehyde

This synthesis involves the reduction of veratraldehyde.

-

Materials: Veratraldehyde (3,4-dimethoxybenzaldehyde), Sodium borohydride (NaBH4), Methanol, Water, Diethyl ether, Rotary evaporator.

-

Procedure:

-

Dissolve 1.66 g (10 mmol) of veratraldehyde in 50 mL of methanol in a round-bottom flask.

-

Add 0.38 g (10 mmol) of NaBH4 in small portions to the stirred solution at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add 50 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 3,4-dimethoxybenzyl alcohol.

-

Biological Activity

The biological activities of 3,4-dimethoxybenzyl alcohol are less extensively studied compared to other isomers. However, some studies suggest it may possess antioxidant and anti-inflammatory properties. Further research is needed to fully elucidate its pharmacological potential and mechanisms of action.

Spectroscopic Data

This section provides a summary of the key spectroscopic data for the discussed isomers.

Table 5: Summary of Spectroscopic Data

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| Vanillyl Alcohol | Aromatic protons (6.7-6.9), -CH2- (4.4), -OCH3 (3.8), -OH (phenolic and alcoholic) | Aromatic carbons (110-148), -CH2- (65), -OCH3 (56) | ~3400 (br, O-H), ~2930 (C-H), ~1600, 1515 (C=C, aromatic), ~1270 (C-O) |

| Tyrosol | Aromatic protons (6.7, 7.0), -CH2CH2- (2.7, 3.7), -OH (phenolic and alcoholic) | Aromatic carbons (115-154), -CH2- (38, 63) | ~3350 (br, O-H), ~2930 (C-H), ~1610, 1515 (C=C, aromatic), ~1230 (C-O) |

| 2,4-Dimethylphenol | Aromatic protons (6.6-6.9), -CH3 (2.1, 2.2), -OH | Aromatic carbons (115-151), -CH3 (15, 20) | ~3300 (br, O-H), ~2920 (C-H), ~1615, 1500 (C=C, aromatic), ~1220 (C-O) |

| 3,4-Dimethoxybenzyl Alcohol | Aromatic protons (6.8-6.9), -CH2- (4.5), -OCH3 (3.8), -OH | Aromatic carbons (110-149), -CH2- (65), -OCH3 (56) | ~3400 (br, O-H), ~2950 (C-H), ~1590, 1510 (C=C, aromatic), ~1260 (C-O) |

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and experimental conditions.

Conclusion

The isomers of C8H10O2 represent a diverse group of compounds with significant potential in drug discovery and development. This guide has provided a detailed overview of the chemical structures, properties, synthesis, and biological activities of four key isomers: vanillyl alcohol, tyrosol, 2,4-dimethylphenol, and 3,4-dimethoxybenzyl alcohol. The presented data, experimental protocols, and pathway diagrams offer a solid foundation for further research into the therapeutic applications of these and other related compounds. Continued investigation into the mechanisms of action and structure-activity relationships of C8H10O2 isomers is crucial for unlocking their full therapeutic potential.

References

- 1. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Hydroxytyrosol Inhibits LPS-Induced Neuroinflammatory Responses via Suppression of TLR-4-Mediated NF-κB P65 Activation and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxytyrosol Protects against Myocardial Ischemia/Reperfusion Injury through a PI3K/Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2,4-二甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,4-dimethylphenol [sitem.herts.ac.uk]

- 9. nj.gov [nj.gov]

An In-Depth Technical Guide to 2-Hydroxy-5-methylbenzyl Alcohol: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylbenzyl alcohol (also known as 2-(hydroxymethyl)-4-methylphenol), a phenolic compound of interest in medicinal chemistry and materials science. This document delves into its chemical and physical characteristics, provides detailed synthetic protocols, and explores its spectroscopic profile. Furthermore, it elucidates its potential biological activities, drawing from research on structurally related compounds, with a particular focus on its neuroprotective and antimicrobial properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction

2-Hydroxy-5-methylbenzyl alcohol, a derivative of p-cresol, belongs to the class of hydroxybenzyl alcohols. These compounds are characterized by a benzene ring substituted with both a hydroxyl and a hydroxymethyl group. The presence of these functional groups imparts a unique combination of chemical reactivity and potential for biological interactions, making them valuable building blocks in organic synthesis and key pharmacophores in drug design. While extensive research has been conducted on related phenolic compounds, this guide focuses specifically on the ortho-hydroxymethyl derivative of p-cresol, providing a consolidated repository of its known attributes and potential applications.

The strategic placement of the hydroxyl and hydroxymethyl groups on the aromatic ring influences the molecule's electronic properties, hydrogen bonding capabilities, and overall reactivity. This, in turn, dictates its interaction with biological targets and its utility as a precursor in the synthesis of more complex molecules. This guide will explore these facets in detail, providing a robust framework for its application in a research and development setting.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 2-Hydroxy-5-methylbenzyl alcohol is paramount for its effective use in experimental settings. These properties influence its solubility, stability, and reactivity.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(Hydroxymethyl)-4-methylphenol | [1][2] |

| Synonyms | 2-Hydroxy-5-methylbenzyl alcohol, Homosaligenin, o-Methylol-p-cresol | [1][2] |

| CAS Number | 4383-07-7 | [1][2] |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | [1][2] |

| Appearance | Brown powder | [3][4] |

| Melting Point | 105 °C | [3] |

| pKa | 10.15 (at 25 °C) | [4][5] |

| Solubility | Soluble in alcohols and other organic solvents. Limited solubility in water. |

Synthesis of 2-Hydroxy-5-methylbenzyl Alcohol

The synthesis of 2-Hydroxy-5-methylbenzyl alcohol can be approached through several routes. The most direct and industrially relevant method involves the hydroxymethylation of p-cresol using formaldehyde in the presence of a base. An alternative laboratory-scale synthesis involves the reduction of the corresponding aldehyde.

Synthesis via Hydroxymethylation of p-Cresol

This method provides a direct route to 2-Hydroxy-5-methylbenzyl alcohol from a readily available starting material. The reaction conditions can be optimized to favor the formation of the mono-hydroxymethylated product.

Reaction Scheme:

Figure 1: Synthesis of 2-Hydroxy-5-methylbenzyl alcohol from p-cresol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (1-2 equivalents).[1]

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, 1.1-1.5 equivalents) dropwise at room temperature.[1]

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

The use of a base (NaOH) is crucial as it deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by formaldehyde.

-

Controlling the stoichiometry of formaldehyde is important to minimize the formation of di-hydroxymethylated and polymeric byproducts.

-

The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting unwanted side reactions.

Synthesis via Reduction of 2-Hydroxy-5-methylbenzaldehyde

This method is a reliable laboratory-scale synthesis, particularly if the corresponding aldehyde is commercially available or easily synthesized.

Reaction Scheme:

Figure 2: Reduction of 2-Hydroxy-5-methylbenzaldehyde.

Experimental Protocol:

-

Dissolution: Dissolve 2-Hydroxy-5-methylbenzaldehyde (1 equivalent) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise with stirring.

-

Reaction: Allow the reaction to proceed at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic ring or the phenolic hydroxyl group.

-

The reaction is performed at a low temperature to control the rate of reaction and prevent potential side reactions.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Hydroxy-5-methylbenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-6.7 | m | 3H | Aromatic protons |

| ~4.9 (broad s) | s | 1H | Phenolic OH |

| 4.68 | s | 2H | -CH₂OH |

| ~2.5 (broad s) | s | 1H | -CH₂OH |

| 2.29 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C-OH (aromatic) |

| ~130 | C-CH₃ (aromatic) |

| ~129, ~128, ~116 | Aromatic CH |

| ~124 | C-CH₂OH (aromatic) |

| ~65 | -CH₂OH |

| ~20 | -CH₃ |

Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the two hydroxyl protons (phenolic and alcoholic), which may be broad and exchangeable with D₂O. The ¹³C NMR spectrum will display signals for the eight distinct carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxy-5-methylbenzyl alcohol will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3600-3200 (broad) | O-H stretching (phenolic and alcoholic) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1600, 1500, 1450 | C=C stretching (aromatic) |

| 1250-1000 | C-O stretching |

Interpretation: The broad O-H stretching band is a hallmark of alcohols and phenols, indicating hydrogen bonding. The presence of both aromatic and aliphatic C-H stretches, along with aromatic C=C and C-O stretching vibrations, confirms the key structural features of the molecule.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2-Hydroxy-5-methylbenzyl alcohol is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment Ion | Interpretation |

| 138 | [C₈H₁₀O₂]⁺ | Molecular ion (M⁺) |

| 121 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 120 | [M - H₂O]⁺ | Loss of a water molecule (dehydration) |

| 107 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Fragmentation Pathway:

Figure 3: Predicted mass fragmentation pathway.

Interpretation: The fragmentation pattern is characteristic of a benzyl alcohol derivative. The loss of water is a common fragmentation pathway for alcohols. The formation of the tropylium ion is a characteristic fragmentation for compounds containing a benzyl group.[6][7]

Biological Activities and Potential Applications

While direct studies on 2-Hydroxy-5-methylbenzyl alcohol are limited, the biological activities of related phenolic compounds provide strong indications of its potential therapeutic applications.

Neuroprotective Effects and the Nrf2 Signaling Pathway

Phenolic compounds are well-known for their antioxidant properties and their ability to modulate cellular signaling pathways involved in the response to oxidative stress.[1][8] A key pathway in this regard is the Keap1-Nrf2 pathway.[1][8]

The Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[1][8]

Figure 4: Proposed activation of the Nrf2 signaling pathway by 2-Hydroxy-5-methylbenzyl alcohol.

Studies on the related compound, p-hydroxybenzyl alcohol, have demonstrated its ability to protect against cerebral ischemia by activating the Nrf2 pathway.[9][10] This suggests that 2-Hydroxy-5-methylbenzyl alcohol, as a phenolic compound, may also possess neuroprotective properties through a similar mechanism. By upregulating the expression of antioxidant enzymes, it could help mitigate the damaging effects of oxidative stress in neurodegenerative diseases.

Antimicrobial Activity

Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[11][12][13] The mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[14] The presence of both a hydroxyl and a hydroxymethyl group on the aromatic ring of 2-Hydroxy-5-methylbenzyl alcohol may contribute to its antimicrobial efficacy. Further studies are warranted to evaluate its specific spectrum of activity against various bacterial and fungal strains.

Workflow for Antimicrobial Evaluation:

Figure 5: Workflow for evaluating the antimicrobial activity.

Toxicology and Safety

The toxicological profile of 2-Hydroxy-5-methylbenzyl alcohol has not been extensively studied. However, data from related compounds, such as benzyl alcohol, can provide some initial insights. Benzyl alcohol is generally considered to have low acute toxicity.[8][15] However, at high concentrations, it can cause skin and eye irritation.[12] A quantitative structure-activity relationship (QSAR) analysis of benzyl alcohols suggests that their toxicity can be related to hydrophobicity and the potential for radical formation.[16] As with any chemical compound, appropriate safety precautions should be taken when handling 2-Hydroxy-5-methylbenzyl alcohol in a laboratory setting. A comprehensive toxicological evaluation would be necessary before its consideration for any in vivo applications.

Conclusion

2-Hydroxy-5-methylbenzyl alcohol is a versatile phenolic compound with significant potential in drug discovery and materials science. Its synthesis is achievable through straightforward chemical transformations, and its structure can be readily confirmed by standard spectroscopic techniques. Based on the known biological activities of related compounds, 2-Hydroxy-5-methylbenzyl alcohol is a promising candidate for further investigation, particularly for its potential neuroprotective effects mediated through the Nrf2 signaling pathway and its antimicrobial properties. This technical guide provides a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

- Belsito, D., et al. (2012). Fragrance material review on benzyl alcohol. Food and Chemical Toxicology, 50, S363-S402.

-

PubChem. (n.d.). 2-Hydroxy-5-methylbenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

- Belsito, D., et al. (2011). A toxicologic and dermatologic review of benzyl alcohol when used as a fragrance ingredient. Food and Chemical Toxicology, 49(S2), 1-22.

- Scifinder. (n.d.). 2-(hydroxymethyl)-4-methylphenol. American Chemical Society.

- ChemSpider. (n.d.). 2-(hydroxymethyl)-4-methylphenol. Royal Society of Chemistry.

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Benzyl Alcohol? Synapse. Retrieved from [Link]

- Basu, A., Dixit, S. S., & Phale, P. S. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology, 62(5-6), 579-585.

- Sulaiman, M., et al. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488.

- Google Patents. (n.d.). Benzyl alcohol derivatives and their use as antimicrobial agents.

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Human Metabolome Database. (2009, March 2). 4-Hydroxybenzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Cresol. Retrieved from [Link]

-

MDPI. (2021). Epigenetic Regulation of NRF2/KEAP1 by Phytochemicals. Retrieved from [Link]

-

Homework.Study.com. (n.d.). p-Cresol (p-methylphenol) is used industrially both as an antiseptic and as a starting material... Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methylbenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. National Institutes of Health. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-benzyl alcohol. Wiley. Retrieved from [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol... Retrieved from [Link]

-

PubChem. (n.d.). 4-(Hydroxymethyl)-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2-hydroxy-4 methylphenol and pentadecane. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Health and Environmental Effects Document for Benzyl Alcohol. Retrieved from [Link]

-

PubMed. (2025, January 1). Mechanism of P-Hydroxy Benzyl Alcohol Against Cerebral Ischemia Based on Metabonomics Analysis. National Library of Medicine. Retrieved from [Link]

-

Chemdad. (n.d.). 2-HYDROXY-5-METHYLBENZYL ALCOHOL. Retrieved from [Link]

-

PubMed. (2013, April 28). 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression. National Library of Medicine. Retrieved from [Link]

-

YouTube. (2017, May 24). Infrared Spectra of alcohols in A level Chemistry. Mr Murray-Green Chemistry Tutorials. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. 4-(Hydroxymethyl)-2-methylphenol | C8H10O2 | CID 14251856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2-Methylbenzyl alcohol | C8H10O | CID 6994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fragrance material review on benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of P-Hydroxy Benzyl Alcohol Against Cerebral Ischemia Based on Metabonomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 16. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Hydroxymethylated Phenols

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the systematic screening of hydroxymethylated phenols. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, establishing a self-validating workflow that ensures data integrity and accelerates the identification of promising therapeutic candidates. Our approach is structured as a multi-tiered screening cascade, a field-proven strategy that efficiently filters compounds from broad primary evaluation to focused mechanistic investigation.

Introduction: The Therapeutic Potential of Hydroxymethylated Phenols

Hydroxymethylated phenols represent a compelling class of aromatic compounds characterized by the presence of one or more hydroxymethyl (–CH₂OH) groups attached to a phenolic backbone. This structural motif imparts unique physicochemical properties that can enhance biological activity, making them attractive candidates for drug discovery. Phenolic compounds, in general, are widely recognized for their therapeutic effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4] The strategic introduction of hydroxymethyl groups can modulate this activity, potentially improving potency, selectivity, and pharmacokinetic profiles.

The journey from a novel compound to a viable drug lead is contingent upon a rigorous and logically structured screening process. This guide outlines such a process, designed to comprehensively evaluate the biological potential of hydroxymethylated phenols.

The Screening Cascade: A Strategic Workflow

A hierarchical screening cascade is the most efficient methodology for evaluating a library of novel compounds. This approach begins with broad, high-throughput assays to identify general activity and potential liabilities (like cytotoxicity), followed by more specific and complex assays to elucidate mechanisms of action for the most promising "hits." This ensures that resources are focused on candidates with the highest potential for success.

Caption: Inhibition of Inflammatory Signaling Pathways.

-

Cancer (PI3K/Akt Pathway): The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. [5]Inducing apoptosis (programmed cell death) in cancer cells is a key therapeutic strategy. Phenolic compounds can trigger apoptosis by inhibiting survival signals from pathways like PI3K/Akt, leading to the activation of executioner caspases. [3][5]

Caption: Induction of Apoptosis via PI3K/Akt Inhibition.

Investigative Techniques

To validate that a hit compound acts on these pathways, techniques such as Western Blotting are employed. This method allows for the quantification of key proteins, such as iNOS and COX-2 in inflammation studies, or the phosphorylated (activated) forms of proteins like Akt and MAPKs, providing direct evidence of pathway modulation. [6][7]

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered strategy for the biological screening of hydroxymethylated phenols. By embedding the principle of causality into the workflow—from foundational cytotoxicity tests to primary activity screens and finally to mechanistic studies—researchers can efficiently identify and validate promising therapeutic candidates. The protocols and frameworks described herein provide a self-validating system to ensure that experimental outcomes are both reliable and meaningful.

Compounds that demonstrate high potency, selectivity, and a well-defined mechanism of action in this screening cascade become strong candidates for lead optimization and subsequent in vivo studies, paving the way for the development of next-generation therapeutics.

References

- Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. Benchchem. [URL: https://www.benchchem.

- Santana-Gálvez, J., Cisneros-Zevallos, L., & Jacobo-Velázquez, D. A. (2017). Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28825603/]

- MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.sigmaaldrich.

- Regulation of signaling pathways by phenolic compounds. ResearchGate. [URL: https://www.researchgate.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.

- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blogs/news/protocol-for-cell-viability-assays]

- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [URL: https://www.researchgate.net/figure/Experimental-protocol-of-ABTS-assay-to-assess-the-antioxidant-activity-of-EOs_fig2_371891963]

- Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. Benchchem. [URL: https://www.benchchem.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.

- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.00539/full]

- A Mechanism-Based In Vitro Anticancer Drug Screening Approach for Phenolic Phytochemicals. ResearchGate. [URL: https://www.researchgate.net/publication/10600109_A_Mechanism-Based_In_Vitro_Anticancer_Drug_Screening_Approach_for_Phenolic_Phytochemicals]

- Modulation of neurotrophic signaling pathways by polyphenols. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.3109/10717544.2015.1102634]

- DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [URL: https://acmeresearchlabs.com/dpph-scavenging-assay-protocol-detailed-procedure/]

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. Benchchem. [URL: https://www.benchchem.

- Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol. Benchchem. [URL: https://www.benchchem.

- IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2204456.pdf]

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [URL: https://www.botanyjournals.com/archives/2021/vol6/issue5/6-5-32]

- DPPH Antioxidant Assay. G-Biosciences. [URL: https://www.gbiosciences.com/image/pdfs/protocol/BAQ103_protocol.pdf]

- ABTS Antioxidant Capacity Assay. G-Biosciences. [URL: https://www.gbiosciences.com/image/pdfs/protocol/786-928_protocol.pdf]

- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [URL: https://medium.

- ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [URL: https://www.protocols.io/view/abts-decolorization-assay-in-vitro-antioxidant-c-6qpvrd82dlv5/v1]

- Antimicrobial activity by Agar well diffusion. Chemistry Notes. [URL: https://chemnotes.net/antimicrobial-activity-by-agar-well-diffusion/]

- Modulation of neurotrophic signaling pathways by polyphenols. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4982996/]

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [URL: https://www.researchgate.net/figure/Experimental-protocol-of-DPPH-assay-to-assess-the-antioxidant-activity-of-EOs_fig1_371891963]

- Anti-Inflammatory Properties of Natural Products. Arbor Assays. [URL: https://www.arborassays.

- Agar well-diffusion antimicrobial assay. ResearchGate. [URL: https://www.researchgate.net/figure/Agar-well-diffusion-antimicrobial-assay_fig5_321873177]

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [URL: https://www.ijcrt.org/papers/IJCRT2204456.pdf]

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098901/]

- Antioxidant activity of individual phenolic compounds determined using... ResearchGate. [URL: https://www.researchgate.net/publication/260049444_Antioxidant_activity_of_individual_phenolic_compounds_determined_using_FRAP_and_DPPH_methods_and_Briggs-Rauscher_BR_reaction]

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10368140/]

- Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5629148/]

- Screening of Indian Plant Extracts for Antibacterial Activity. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/13880200802367309]

- Antimicrobial Activity and Phytochemical Profiling of Natural Plant Extracts for Biological Control of Wash Water in the Agri-Food Industry. MDPI. [URL: https://www.mdpi.com/2304-8158/13/11/1649]

- DPPH Radical Scavenging Assay. MDPI. [URL: https://www.mdpi.com/1420-3049/26/1/253]

- SCREENING OF PLANT EXTRACTS FOR ANTIMICROBIAL ACTIVITY AGAINST BACTERIA. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20133301018]

- Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jf990146l]

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5000]

- Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32248810/]

- Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review. [URL: https://pubmed.ncbi.nlm.nih.gov/31119997/]

- Profiling Anticancer and Antioxidant Activities of Phenolic Compounds Present in Black Walnuts (Juglans nigra) Using a High-Throughput Screening Approach. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33023106/]

- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE. [URL: https://www.jove.com/v/62388/a-generalized-method-for-determining-free-soluble-phenolic-acid]

- Phenolic Acid and Flavonoid Content Analysis with Antioxidant Activity Assessment in Chinese C. pi. Shen Honey. MDPI. [URL: https://www.mdpi.com/2304-8158/11/19/3084]

- Anti-Inflammatory Activity of Natural Products. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5426425/]

- (PDF) Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in VegetablesEvaluation of Spectrophotometric Methods. ResearchGate. [URL: https://www.researchgate.

- Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. ResearchGate. [URL: https://www.researchgate.net/publication/340263690_Synthesis_of_Phenol-derivatives_and_Biological_Screening_for_Anticancer_Activity]

- Screening of Natural Plant Extracts for Antimicrobial Activity Against Streptobacillus moniliformis. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.04.02.587829v1.full]

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [URL: https://www.researchgate.

- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568112/]

- Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325983/]

Sources

- 1. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Therapeutic Potential of 4-(Hydroxymethyl)-2-methylphenol: A Molecule of Latent Promise

Abstract

This technical guide provides a comprehensive exploration of 4-(hydroxymethyl)-2-methylphenol, a substituted phenolic compound with a largely uninvestigated therapeutic profile. While direct biological data remains scarce, its structural analogy to well-characterized phenolic compounds suggests a high potential for a range of therapeutic applications. This document synthesizes the available chemical data, proposes metabolic pathways based on enzymatic activities observed with structural isomers, and extrapolates potential therapeutic applications from a broad base of literature on related phenolic structures. Detailed hypothetical protocols for initial biological evaluation are provided to catalyze further research into this promising molecule. This guide is intended for researchers, scientists, and drug development professionals interested in the untapped potential of novel phenolic compounds.

Introduction: Unveiling a Candidate Molecule

Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] 4-(Hydroxymethyl)-2-methylphenol, a simple derivative of o-cresol, presents a compelling yet under-investigated scaffold. Its structure, featuring a phenolic hydroxyl group, a methyl group, and a hydroxymethyl group, offers a unique combination of electronic and steric properties that may translate into significant therapeutic efficacy.

This guide moves beyond the limited direct data to construct a predictive framework for the therapeutic potential of 4-(hydroxymethyl)-2-methylphenol. By examining its chemical properties, plausible synthetic routes, and the established biological roles of its structural relatives, we aim to provide a foundational document that illuminates a path for future research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The properties of 4-(hydroxymethyl)-2-methylphenol, as cataloged in public databases, are summarized below.[4]

| Property | Value | Source |

| IUPAC Name | 4-(hydroxymethyl)-2-methylphenol | [4] |

| Molecular Formula | C₈H₁₀O₂ | [4] |

| Molecular Weight | 138.16 g/mol | [4] |

| CAS Number | 18299-15-5 | [4] |

| Appearance | Predicted to be a solid at room temperature | |

| XLogP3 | 1.3 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Synthesis and Manufacturing

While specific industrial synthesis routes for 4-(hydroxymethyl)-2-methylphenol are not widely published, a plausible and efficient laboratory-scale synthesis can be designed based on established hydroxymethylation reactions of phenols. The proposed method involves the base-catalyzed reaction of 2-methylphenol (o-cresol) with formaldehyde.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 4-(Hydroxymethyl)-2-methylphenol.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 mole equivalent of 2-methylphenol in an aqueous solution of sodium hydroxide (1.1 mole equivalents).

-

Addition of Formaldehyde: To the stirred solution, slowly add 1.2 mole equivalents of a 37% aqueous formaldehyde solution.

-

Reaction: Heat the mixture to 60°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, neutralize it with dilute hydrochloric acid until the product precipitates.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4-(hydroxymethyl)-2-methylphenol.

Predicted Metabolism and Pharmacokinetics

Direct metabolic studies on 4-(hydroxymethyl)-2-methylphenol are not available. However, insights can be drawn from the metabolism of its parent compound, 4-methylphenol (p-cresol). In human liver microsomes, p-cresol undergoes oxidation of the methyl group to form 4-hydroxybenzyl alcohol, which is then further oxidized to 4-hydroxybenzaldehyde.[5] This metabolic transformation is mediated by cytochrome P450 enzymes.[5]

It is highly probable that 4-(hydroxymethyl)-2-methylphenol, being a primary alcohol, will follow a similar oxidative pathway. The hydroxymethyl group is susceptible to oxidation by alcohol dehydrogenases and aldehyde dehydrogenases to yield the corresponding aldehyde and then the carboxylic acid (4-hydroxy-3-methylbenzoic acid). This metabolite would then likely undergo conjugation (e.g., glucuronidation or sulfation) for excretion.

Predicted Metabolic Pathway

Caption: Predicted oxidative metabolism of 4-(Hydroxymethyl)-2-methylphenol.

Potential Therapeutic Applications

The therapeutic potential of 4-(hydroxymethyl)-2-methylphenol is inferred from the well-documented activities of other phenolic compounds. The key structural features—the phenolic hydroxyl group and the nature of the ring substituents—are critical determinants of biological activity.

Antioxidant Activity

The phenolic hydroxyl group is a classic hallmark of antioxidant activity. Compounds like butylated hydroxytoluene (BHT), a synthetic phenol, are widely used as antioxidants.[6] The mechanism involves the donation of the hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions. It is plausible that 4-(hydroxymethyl)-2-methylphenol shares this radical-scavenging capability. The electron-donating nature of the methyl and hydroxymethyl groups may further enhance this activity by stabilizing the resulting phenoxyl radical.

Anti-inflammatory Effects